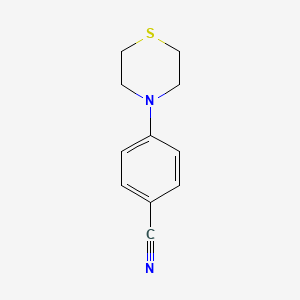

4-(Thiomorpholin-4-yl)benzonitrile

Übersicht

Beschreibung

4-(Thiomorpholin-4-yl)benzonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol It is characterized by the presence of a thiomorpholine ring attached to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholin-4-yl)benzonitrile typically involves the reaction of thiomorpholine with 4-fluorobenzonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thiomorpholine+4-Fluorobenzonitrile→this compound

The reaction is usually conducted in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Thiomorpholin-4-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-(Thiomorpholin-4-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Thiomorpholin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, while the benzonitrile moiety can contribute to its overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Morpholin-4-yl)benzonitrile: Similar structure but with an oxygen atom in place of sulfur.

4-(Piperidin-4-yl)benzonitrile: Contains a piperidine ring instead of thiomorpholine.

4-(Pyrrolidin-4-yl)benzonitrile: Features a pyrrolidine ring.

Uniqueness

4-(Thiomorpholin-4-yl)benzonitrile is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart distinct chemical and biological properties. This sulfur atom can influence the compound’s reactivity, binding interactions, and overall pharmacokinetic profile, making it a valuable compound for various applications.

Biologische Aktivität

4-(Thiomorpholin-4-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antituberculosis research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiomorpholine moiety linked to a benzonitrile group. This structure is significant as it allows for interactions with various biological targets. The presence of the thiomorpholine ring is known to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Antituberculosis Activity

Research indicates that compounds similar to this compound exhibit promising activity against Mycobacterium tuberculosis. A study highlighted a series of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides, where the thiomorpholine analogue showed enhanced activity compared to its morpholine counterpart. Specifically, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.1 μg/mL against M. tuberculosis H37Rv, indicating significant antibacterial potency .

Table 1: Antituberculosis Activity of Related Compounds

| Compound | Structure | MIC (μg/mL) |

|---|---|---|

| This compound | Structure | 0.1 |

| Morpholine analogue | Structure | 0.2 |

| Benzyl-piperazine derivative | Structure | 0.0125 |

Antibacterial Efficacy

In addition to its antituberculosis properties, recent investigations into related nitrile compounds have shown broad-spectrum antibacterial activity against Gram-negative pathogens. For instance, IITR00210, a small molecule in the same class, demonstrated potent bactericidal effects against enteropathogens and exhibited antibiofilm activity. The mechanism involved inducing stress on the bacterial cell envelope, leading to cell death through disruption of the proton motive force (PMF) .

Table 2: Antibacterial Activity Overview

| Compound | Target Pathogen | Mechanism of Action | Efficacy |

|---|---|---|---|

| IITR00210 | Enteropathogens | Induces cell envelope stress | >3 Log reduction in CFU |

| This compound | M. tuberculosis | Disruption of cellular processes | MIC: 0.1 |

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that para-substitution with cyclic secondary amines enhances biological activity. The introduction of functional groups can significantly influence both the potency and selectivity of these compounds against specific pathogens.

Case Studies

- Study on Antituberculosis Efficacy : A series of derivatives were synthesized and tested for their MIC values against M. tuberculosis. The results indicated that modifications at the para position consistently yielded compounds with superior activity compared to meta or ortho substitutions .

- Investigation into Bacterial Resistance : IITR00210's profile showed no stable resistance development in bacterial strains during treatment, suggesting that structural features inherent in nitrile compounds may contribute to their effectiveness against resistant strains .

Eigenschaften

IUPAC Name |

4-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDMJWJZSZMAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632623 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90254-21-0 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.